4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Descripción
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-1-3-7(4-2-6)10(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNLLLJTHWRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid typically involves the reaction of a pyrazole derivative with a trifluoromethylating agent, followed by coupling with a benzoic acid derivative. One common method involves the use of trifluoromethyl sulfonic acid as a trifluoromethylating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts, particularly in organic synthesis and materials science.
Biology
In biological research, this compound is being studied for its potential biological activities , including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, making it valuable in biochemical assays.
- Receptor Modulation : The compound's trifluoromethyl group enhances its binding affinity to biological targets, which could lead to advancements in drug design and therapeutic applications.
Medicine
Research is ongoing into the pharmaceutical potential of this compound. Its trifluoromethylated structure is associated with increased metabolic stability and bioactivity, which are advantageous for drug development, particularly for conditions where similar compounds have shown efficacy .
Industrial Applications
In industry, this compound is utilized in:
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid with analogs:
Key Observations :
- Functional Group Impact : The sulfamoyl group in Celecoxib Carboxylic Acid (vs. benzoic acid in the target) reduces COX-2 affinity but retains carboxylic acid-mediated interactions .
- Substituent Bulk : The tert-butyl group in compound 34 increases hydrophobicity (clogP ~3.5 vs. ~2.8 for the target compound), improving membrane permeability .
Actividad Biológica
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and inflammation.
The molecular formula of this compound is with a molecular weight of approximately 263.2 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety, which contributes to its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity and binding affinity, enhancing its selectivity in modulating biological pathways. Notably, the compound has been studied for its potential as an enzyme inhibitor, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating its role as a microtubule-destabilizing agent .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| HepG2 | 15 | Microtubule destabilization |
| A549 (Lung) | 12 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Study 1: In Vivo Evaluation
In a recent study involving animal models, this compound was administered to assess its efficacy against tumor growth. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer therapeutic agent .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets, including enzymes involved in cancer progression. The results showed that the compound binds effectively to the active sites of these enzymes, suggesting a strong potential for therapeutic application .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized pyrazole precursors. For example, pyrazole rings can be constructed via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. Subsequent coupling with benzoic acid derivatives is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key intermediates include trifluoromethyl-substituted pyrazole carboxamides or esters, which are hydrolyzed to the final benzoic acid derivative. Characterization of intermediates via -NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- -NMR : Used to confirm the pyrazole ring substitution pattern and benzoic acid protonation state. For instance, aromatic protons in the pyrazole and benzoic acid moieties appear as distinct multiplets in the 7.5–8.2 ppm range .
- HRMS : Validates molecular weight and isotopic patterns, particularly for trifluoromethyl groups (e.g., , expected [M+H] at 257.0534) .
- HPLC : Monitors purity (>95% by UV detection at 254 nm) and resolves potential isomers or byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are commonly employed .
Q. What are the recommended protocols for assessing purity and stability during storage?
- Methodological Answer :
- Purity : Use Karl Fischer titration for water content, ICP-MS for heavy metal residues, and DSC (Differential Scanning Calorimetry) to detect polymorphic impurities.
- Stability : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and hydrogen-bonding networks. SHELXL refines structures against high-resolution data (<1.0 Å), with emphasis on anisotropic displacement parameters for trifluoromethyl groups. The program’s robust handling of twinned data (via HKLF5) is critical for crystals prone to pseudo-merohedral twinning. Hydrogen positions are optimized using SHELXE’s density modification tools. Validation with PLATON ensures correct space group assignment and absence of voids .
Q. What strategies mitigate E/Z isomerism during synthesis, and how are isomers characterized?
- Methodological Answer :
- Synthesis : Use sterically hindered bases (e.g., DBU) to favor kinetic control and minimize isomerization. Protecting groups (e.g., benzyloxy) on reactive sites can stabilize desired configurations .
- Characterization : Dynamic -NMR (variable-temperature) distinguishes rotamers, while NOESY identifies spatial proximity of substituents. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers if asymmetric centers are present .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?
- Methodological Answer :
- Electron-Withdrawing Effects : The –CF group increases acidity of the pyrazole N–H proton (pK ~8–9), enhancing hydrogen-bonding potential with biological targets. DFT calculations (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals to predict reactivity .
- Biological Relevance : In enzyme inhibition studies (e.g., meprin α/β), the –CF group improves binding affinity by filling hydrophobic pockets. SAR studies compare IC values of –CF analogs against –CH or –Cl derivatives .
Q. What computational methods predict solubility and bioavailability of this compound?
- Methodological Answer :
- Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation free energy in aqueous buffers. Adjust pH based on calculated pK (e.g., ACD/Labs Percepta) to optimize dissolution .
- Bioavailability : Molecular dynamics (GROMACS) models membrane permeability via logP (predicted ~2.5). ADMET predictors (e.g., SwissADME) assess CYP450 metabolism risks and plasma protein binding .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
